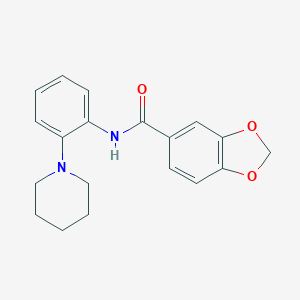![molecular formula C19H23N3O3S B251410 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251410.png)
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in a wide range of cellular processes.
Mecanismo De Acción
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII works by binding to the ATP-binding site of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, thereby inhibiting its activity. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a serine/threonine kinase that is involved in the regulation of a wide range of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. By inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity, 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate these cellular processes and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII depend on the specific cellular context and signaling pathways involved. Some of the key effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Regulation of gene expression: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide plays a critical role in the regulation of gene expression by phosphorylating transcription factors and other regulatory proteins. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate gene expression by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
2. Cell proliferation and differentiation: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is involved in the regulation of cell proliferation and differentiation. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate these processes by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
3. Apoptosis: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is involved in the regulation of apoptosis. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can modulate apoptosis by inhibiting 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potency: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is a potent inhibitor of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, making it a useful tool for studying the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in various cellular processes.
2. Specificity: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is relatively specific for 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, making it less likely to affect other signaling pathways.
3. Availability: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is commercially available, making it easily accessible for lab experiments.
Some of the key limitations of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Toxicity: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can be toxic to cells at high concentrations, making it important to use appropriate dosages in lab experiments.
2. Off-target effects: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can have off-target effects on other signaling pathways, making it important to use appropriate controls in lab experiments.
3. Cost: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII can be relatively expensive, making it important to consider cost when planning lab experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII. Some of the key areas for future research include:
1. Development of new 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors: While 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is a potent inhibitor of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, there is still a need for more specific and potent inhibitors.
2. Clinical trials: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII and other 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors have shown promise in preclinical studies for the treatment of various diseases. Clinical trials will be needed to determine their safety and efficacy in humans.
3. Mechanistic studies: While the mechanism of action of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII is relatively well understood, there is still much to learn about the downstream effects of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibition on cellular processes.
4. Combination therapies: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitors may be effective in combination with other drugs or therapies for the treatment of various diseases. Future research will be needed to identify potential combinations and to determine their efficacy.
Métodos De Síntesis
The synthesis of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII involves several steps. The first step is the synthesis of 4-(methylsulfonyl)piperazine, which is then reacted with 4-bromoaniline to form 4-(4-bromoanilino)-1-methylsulfonylpiperazine. This compound is then reacted with 2-chloro-N-(4-nitrophenyl)benzamide to form 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been extensively used in scientific research to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in various cellular processes. It has been shown to inhibit 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide activity in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. Some of the key scientific research applications of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII include:
1. Neurodegenerative diseases: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in these diseases and to develop potential therapies.
2. Cancer: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to play a critical role in the development and progression of various types of cancer. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in cancer and to develop potential therapies.
3. Diabetes: 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been implicated in the regulation of glucose metabolism and insulin signaling. 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibitor VIII has been used to study the role of 2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in diabetes and to develop potential therapies.
Propiedades
Fórmula molecular |
C19H23N3O3S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-3-4-6-18(15)19(23)20-16-7-9-17(10-8-16)21-11-13-22(14-12-21)26(2,24)25/h3-10H,11-14H2,1-2H3,(H,20,23) |
Clave InChI |
FHZBBLWOLWZPHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251344.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)
![2,4-dimethyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251349.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251350.png)